![molecular formula C34H26N6 B14234349 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 9-ethylcarbazol-3-yl groups attached to a but-2-enedinitrile core through methylene bridges. Its molecular structure imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile typically involves a multi-step process. One common method includes the condensation of 9-ethylcarbazole with but-2-enedinitrile in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction can produce reduced carbazole compounds.
科学的研究の応用
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,3-Bis[(9-methylcarbazol-3-yl)methylideneamino]but-2-enedinitrile
- 2,3-Bis[(9-phenylcarbazol-3-yl)methylideneamino]but-2-enedinitrile
- 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]prop-2-enedinitrile
Uniqueness
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile stands out due to its specific ethyl substitution on the carbazole rings, which can influence its chemical reactivity and physical properties. This unique substitution pattern can affect its interactions with other molecules and its overall stability, making it distinct from other similar compounds.
特性
分子式 |
C34H26N6 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
2,3-bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C34H26N6/c1-3-39-31-11-7-5-9-25(31)27-17-23(13-15-33(27)39)21-37-29(19-35)30(20-36)38-22-24-14-16-34-28(18-24)26-10-6-8-12-32(26)40(34)4-2/h5-18,21-22H,3-4H2,1-2H3 |
InChIキー |
CBKTUPNTSAGSPP-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C=NC(=C(C#N)N=CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C#N)C6=CC=CC=C61 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one](/img/structure/B14234272.png)



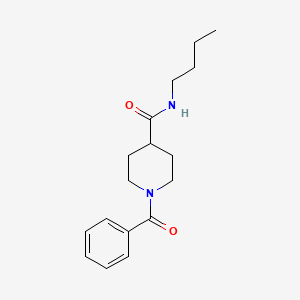
![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)
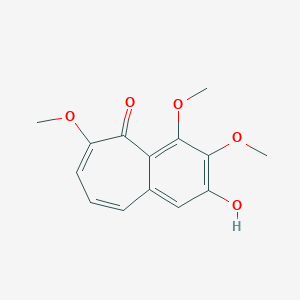
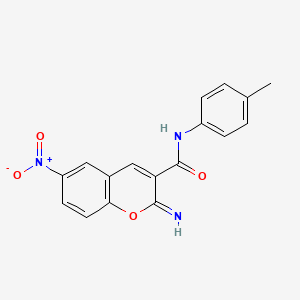
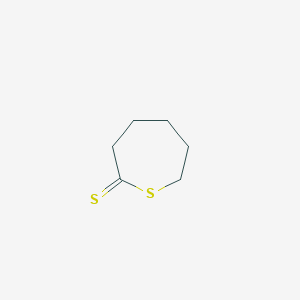
![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
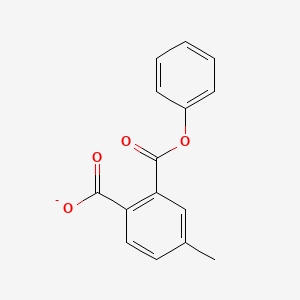
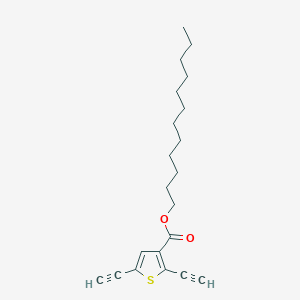
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)

